molecular formula C7H8F3N3 B14037436 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine

Cat. No.: B14037436
M. Wt: 191.15 g/mol
InChI Key: OBPRECIZHBIKOK-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyrimidine ring and an ethanamine (-CH₂CH₂NH₂) side chain at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C₇H₈F₃N₃, with a molar mass of 191.15 g/mol, a density of 1.303±0.06 g/cm³, and a predicted boiling point of 171.4±40.0°C .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6(1-2-11)13-4-5/h3-4H,1-2,11H2

InChI Key

OBPRECIZHBIKOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of the Pyrimidine Core with Trifluoromethyl Substitution

The trifluoromethyl group is typically introduced onto the pyrimidine ring via nucleophilic substitution or transition metal-catalyzed trifluoromethylation reactions. Commonly employed reagents include trifluoromethyl copper complexes or trifluoromethyl iodide under catalysis conditions.

Alternatively, the pyrimidine ring can be assembled from trifluoromethyl-containing precursors such as trifluoromethylated amidines or β-dicarbonyl compounds bearing trifluoromethyl substituents.

Introduction of the Ethanamine Side Chain at the 2-Position

The 2-position of the pyrimidine ring is typically functionalized by nucleophilic substitution or coupling reactions with amine-containing reagents. For the ethanamine substituent, the following approaches are common:

Representative Synthetic Routes and Conditions

The following table summarizes key synthetic methods adapted from literature for preparing trifluoromethyl-substituted pyrimidine ethanamines or closely related analogues:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Notes
1 Pyrimidine ring construction Trifluoromethylated β-dicarbonyl or amidine Condensation under acidic/basic catalysis Formation of trifluoromethylpyrimidine core
2 Halogenation at 2-position Pyrimidine core NBS, NCS, or other halogenating agents 2-Halopyrimidine intermediate
3 Nucleophilic substitution 2-Halopyrimidine intermediate Ethanamine or protected ethanamine, base (e.g., K2CO3) Substitution to introduce ethanamine group
4 Deprotection (if needed) Protected ethanamine derivative Acidic or basic hydrolysis Free ethanamine side chain obtained
5 Alternative reductive amination 2-Formylpyrimidine intermediate Ammonia or amine, reducing agent (NaBH3CN) Direct formation of ethanamine substituent
6 Cross-coupling 2-Halopyrimidine and amine-containing coupling partner Pd or Cu catalysis, base, suitable solvent Coupling to attach ethanamine moiety

Detailed Example from Literature

While direct literature specifically on this compound is limited, closely related trifluoromethylpyridine and pyrimidine derivatives have been synthesized using similar protocols:

  • Thiourea-assisted coupling : 1,1′-thiocarbonyldiimidazole has been used to couple amines with trifluoromethyl-substituted heterocycles to form thiourea derivatives, which can be further transformed to amines.

  • Microwave-assisted synthesis : Some pyrimidine derivatives bearing trifluoromethyl groups have been synthesized under microwave irradiation to speed up ring formation and substitution steps.

  • Palladium-catalyzed coupling : Pd-catalyzed cross-coupling reactions have been employed to introduce amine substituents onto trifluoromethylated heterocyclic cores.

Analytical Data and Characterization

Typical characterization of the synthesized compound includes:

For example, a related trifluoromethyl-substituted piperazine derivative showed $$^{1}H$$ NMR signals consistent with aromatic and aliphatic protons, and HRMS matched the expected molecular ion peak.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role in Synthesis Typical Conditions
1,1′-Thiocarbonyldiimidazole Coupling agent for amine introduction 40 °C, DMF or acetonitrile solvent
Phenyltrimethylammonium tribromide Bromination agent for ring functionalization Room temperature, THF solvent
Thiourea Source of sulfur for heterocycle formation 65–75 °C, ethanol solvent
Palladium catalysts (Pd2(dba)3) Cross-coupling catalyst Room temperature to reflux, toluene or DMF
Sodium periodate and ammonium hydroxide Oxidative functional group transformation 80 °C, DMF-water mixture
Microwave irradiation Accelerated reaction conditions 120–170 °C, short reaction times

The preparation of This compound involves constructing the trifluoromethyl-substituted pyrimidine core, followed by selective introduction of the ethanamine side chain via nucleophilic substitution, reductive amination, or cross-coupling reactions. Key reagents include halogenating agents, amines or protected amines, and catalysts such as palladium complexes. Microwave-assisted and thiourea-mediated coupling methods have been employed to improve yields and reaction times. Analytical characterization confirms the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrimidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine
  • Structure : Contains a piperazine ring linked to the pyrimidine core.
  • Molecular Formula : C₁₁H₁₆F₃N₅
  • Molar Mass : 275.28 g/mol
  • Applications : Likely used in drug discovery for neurological targets due to enhanced blood-brain barrier penetration.
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine
  • Structure : Ethanamine at the 5-position (vs. 2-position in the target compound).
  • Molecular Formula : C₇H₈F₃N₃ (same as target compound)
  • Molar Mass : 191.15 g/mol
  • Key Differences : Positional isomerism alters electronic distribution and steric interactions, affecting binding to biological targets .

Pyridine-Based Analogs

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • Structure : Pyridine ring with -CF₃ (5-position), -Cl (3-position), and ethanamine (2-position).
  • Molecular Formula : C₈H₈ClF₃N₂
  • Molar Mass : 224.61 g/mol
  • Key Differences: Pyridine (6-membered ring with one nitrogen) vs. pyrimidine (6-membered ring with two nitrogens).
  • Applications : Used as a fine chemical intermediate in agrochemicals, leveraging chlorine’s reactivity in cross-coupling reactions .

Indole and Benzothiazole Derivatives

2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride
  • Structure : Indole core with -CF₃ (5-position) and ethanamine (3-position).
  • Molecular Formula : C₁₁H₁₂ClF₃N₂
  • Molar Mass : 264.68 g/mol
  • Key Differences :
    • Indole’s aromaticity enables π-π stacking interactions, unlike pyrimidine.
    • Hydrochloride salt improves aqueous solubility for drug formulation .
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine
  • Structure : Benzothiazole ring with -CF₃ (5-position) and ethanamine (2-position).
  • Key Differences :
    • Sulfur in benzothiazole enhances electron-withdrawing effects and metabolic stability.
    • Applications in optoelectronics or protease inhibition due to rigid heterocyclic framework .

Stereochemical Variants

(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
  • Structure : Chiral center at the ethanamine-pyridine junction.
  • Molecular Formula : C₈H₉F₃N₂
  • Key Differences :
    • Stereochemistry (S-configuration) influences receptor binding selectivity, critical for enantioselective drug action .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Applications
2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine Pyrimidine -CF₃ (5), -CH₂CH₂NH₂ (2) C₇H₈F₃N₃ 191.15 Pharmaceutical intermediates
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Pyridine -CF₃ (5), -Cl (3), -CH₂CH₂NH₂ (2) C₈H₈ClF₃N₂ 224.61 Agrochemical synthesis
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine Pyrimidine -CF₃ (4), piperazine-ethylamine C₁₁H₁₆F₃N₅ 275.28 CNS-targeted drug discovery
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride Indole -CF₃ (5), -CH₂CH₂NH₂ (3) C₁₁H₁₂ClF₃N₂ 264.68 Anticancer/antiviral agents

Research Findings and Trends

  • Synthetic Routes: Analogs are synthesized via nucleophilic substitution (e.g., chlorine replacement in pyridines ) or coupling reactions (e.g., DMF-DMA-mediated enaminone formation for pyrimidines ).
  • Pharmacokinetics : Pyrimidine derivatives generally exhibit higher metabolic stability than pyridines due to increased aromatic nitrogen content .
  • Toxicity: Chlorinated analogs (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine) may require rigorous impurity control to avoid genotoxic byproducts .

Biological Activity

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine, also referred to as 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl substitution and pyrimidine structure. The biological activity of this compound has been investigated for various therapeutic applications, including anticancer, antimicrobial, and neurological disorders.

  • Molecular Formula : C7H8F3N3
  • Molecular Weight : 191.15 g/mol
  • Structure : Contains a pyrimidine ring with a trifluoromethyl group at the 5-position, contributing to its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, which may improve membrane permeability and bioavailability. This structural feature can lead to interactions with specific enzymes and receptors, altering cellular functions and potentially inhibiting pathways involved in disease progression.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have demonstrated significant inhibition against multiple cancer types, including melanoma and colon cancer .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer TypeReference
12e0.49V600EBRAF Inhibitor
12g0.30Non-Small Cell Lung Cancer
12l0.46Colon Cancer

Antimicrobial Properties

Compounds containing pyrimidine structures often exhibit notable antimicrobial activities. The presence of the trifluoromethyl group may enhance the efficacy of these compounds against bacterial and fungal pathogens.

Table 2: Antimicrobial Activity Data

CompoundActivity TypeReference
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamineAntibacterial
n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amineAntifungal

Neurological Applications

The compound has also been explored for its potential as an inhibitor of specific ion channels, particularly sodium channels, which are crucial in the context of neurological disorders. This modulation can lead to therapeutic effects in conditions such as pain management and epilepsy.

Case Studies

A significant study assessed the efficacy of related compounds in inhibiting the Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1), revealing that modifications to the pyrimidine ring could enhance potency against malaria parasites. This highlights the versatility of pyrimidine derivatives in targeting various biological pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyrimidine precursor with a protected ethanamine derivative, followed by deprotection. Key steps include:

  • Catalytic hydrogenation to reduce nitro or cyano intermediates to amines (e.g., using Pd/C under H₂) .
  • Protection/deprotection strategies (e.g., Boc or Fmoc groups) to prevent side reactions during pyrimidine functionalization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while temperature control (60–100°C) minimizes decomposition .
    • Yield Considerations : Impurities from trifluoromethyl group hydrolysis require rigorous purification (e.g., column chromatography or recrystallization) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR verify the trifluoromethyl group (-CF₃, δ ~ -60 ppm) and ethanamine chain (-CH₂NH₂, δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 222.1 m/z) and detects isotopic patterns from fluorine .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Stability Profile :

  • Moisture Sensitivity : The amine group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C .
  • pH Sensitivity : Degrades in acidic conditions (pH < 4); neutral buffers (pH 6–8) are recommended for aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states for amine attack on pyrimidine using B3LYP/6-31G(d) basis sets. The electron-withdrawing -CF₃ group lowers LUMO energy, enhancing electrophilicity at the 2-position .
  • Solvent Effects : COSMO-RS models simulate solvent polarity’s impact on activation energy .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Data Analysis Framework :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(dba)₂ in Suzuki-Miyaura couplings; ligand steric effects may explain yield disparities .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How does this compound serve as a precursor in drug discovery, particularly for kinase inhibitors?

  • Application :

  • Scaffold Functionalization : The pyrimidine core binds ATP pockets in kinases (e.g., EGFR), while the ethanamine side chain improves solubility for SAR studies .
  • In Vivo Profiling : Radiolabeled derivatives (e.g., 18^{18}F-CF₃) track biodistribution in tumor models .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

  • Techniques :

  • LC-MS/MS : Detects sub-ppm levels of dehalogenated byproducts (e.g., 2-aminopyrimidine) .
  • X-ray Crystallography : Resolves stereochemical inconsistencies in crystalline batches .

Q. How do solvent and temperature affect the compound’s conformational stability in solution?

  • Study Design :

  • Variable-Temperature NMR : Monitor rotamer populations of the ethanamine chain in DMSO-d₆ vs. CDCl₃ .
  • MD Simulations : Predict solvent-specific hydrogen bonding with the -NH₂ group .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid amine vapor exposure .
  • Waste Disposal : Neutralize acidic byproducts before incineration to prevent HF release .

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